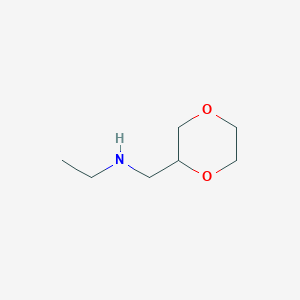

N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine

Descripción

Historical Context and Evolution of Dioxane-Containing Amine Derivatives

The parent scaffold, 1,4-dioxane (B91453), was first synthesized in 1863 and has a long history of use as an industrial solvent, particularly as a stabilizer for chlorinated hydrocarbons like 1,1,1-trichloroethane. itrcweb.orgitrcweb.org Commercial production of 1,4-dioxane began on a small scale in 1929 and expanded significantly in the mid-20th century. itrcweb.orgitrcweb.org

The development of dioxane derivatives has been driven by the search for new chemical entities with specific properties. The incorporation of amine functionalities into the dioxane structure creates a class of compounds with diverse potential applications. These derivatives are of interest in medicinal chemistry and as building blocks in organic synthesis. For instance, patents dating back to the 1940s describe processes for creating various dioxane derivatives, including those with amino groups, for use as therapeutics or pharmaceutical intermediates. google.com.na The synthesis of such compounds often involves the reaction of epihalogenhydrins with phenols or the modification of existing dioxane structures. google.com.na

Significance of the N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine Scaffold in Organic Chemistry

The this compound scaffold is significant due to the combination of its constituent functional groups. The 1,4-dioxane ring is a polar aprotic solvent and can act as a hydrogen bond acceptor. wikipedia.org The presence of the ethylamine (B1201723) group introduces a basic nitrogen atom, which can serve as a nucleophile, a base, or a ligand for metal catalysts.

This combination of properties makes scaffolds of this type potentially useful in several areas of organic chemistry:

Building Blocks for Complex Molecules: The amine group can be readily functionalized, allowing for the construction of more complex molecular architectures. For example, related amino alcohols are valuable precursors in the synthesis of a wide range of organic compounds. acs.org

Catalysis: The nitrogen and oxygen atoms can coordinate with metal ions, suggesting potential applications as ligands in catalysis.

Medicinal Chemistry: The dioxane moiety is found in some biologically active compounds, and the introduction of an amine group can modulate properties such as solubility and receptor binding. Amidine derivatives, which can be synthesized from amines, are an important structural motif in medicinal chemistry. researchgate.net

While direct research on this compound is not extensively documented in publicly available literature, the synthesis of structurally similar compounds is described. For example, a patent outlines the synthesis of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride through a multi-step process starting from epoxy chloropropane and 2-chlorohydrin. google.com This suggests that synthetic routes to this compound are feasible.

Aims and Scope of the Comprehensive Research Outline

The aim of this article is to provide a foundational understanding of this compound based on the available chemical information and the broader context of dioxane-containing amine derivatives. The scope is limited to the chemical properties and potential synthetic relevance of this compound. Due to the limited specific research on this molecule, this review draws parallels from the chemistry of related dioxane and amine compounds to infer its potential characteristics and applications.

Chemical and Physical Properties

Below is a table summarizing the known properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H15NO2 | scbt.com |

| Molecular Weight | 145.20 g/mol | scbt.com |

This data is based on information from chemical suppliers and should be used for research purposes only. scbt.comscbt.com

Structure

3D Structure

Propiedades

IUPAC Name |

N-(1,4-dioxan-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-8-5-7-6-9-3-4-10-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHCIYHDEXJKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300597 | |

| Record name | N-Ethyl-1,4-dioxane-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264254-05-9 | |

| Record name | N-Ethyl-1,4-dioxane-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264254-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-1,4-dioxane-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1,4 Dioxan 2 Ylmethyl N Ethylamine and Its Analogues

Strategic Approaches to the Core N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine Structure

The principal strategies for assembling the target molecule involve creating the key C-N bond between the pre-formed dioxane methyl moiety and the ethylamine (B1201723) unit, or, alternatively, constructing the dioxane ring as a late-stage step in the synthesis.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. This approach typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this strategy commences with 1,4-dioxane-2-carbaldehyde. The aldehyde reacts with ethylamine to form an intermediate N-ethylimine. This imine is subsequently reduced using a suitable reducing agent to yield the final secondary amine. A variety of reducing agents can be employed for this transformation, each with specific selectivities and reaction conditions. Common choices include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. redalyc.orgnih.gov The stepwise, or indirect, protocol, where the imine is formed first before the addition of the reducing agent, can often improve yields by minimizing the undesired reduction of the starting aldehyde to an alcohol. purdue.edu

The general reaction scheme is as follows: 1,4-Dioxane-2-carbaldehyde + Ethylamine → [N-(1,4-Dioxan-2-ylmethylidene)ethanamine] → this compound

| Reducing Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Stepwise addition | Cost-effective, readily available | Can reduce the starting aldehyde if not added stepwise redalyc.org |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF), One-pot | Mild, selective for imines over aldehydes/ketones | Moisture-sensitive, higher cost |

| Hydrogen (H₂) with Catalyst (e.g., Pd/C, PtO₂) | Ethanol or Methanol, Pressurized H₂ atmosphere | Clean workup, high efficiency | Requires specialized hydrogenation equipment |

| Hantzsch Ester | Organic solvent, often with a catalyst (e.g., Sc(OTf)₃) | Biomimetic, mild conditions researchgate.net | Stoichiometric reagent, requires synthesis of the ester researchgate.net |

An alternative and direct approach to forming the C-N bond is through the nucleophilic substitution (alkylation) of ethylamine with a functionalized dioxane precursor. This typically involves a dioxane ring bearing a methyl group substituted with a good leaving group, such as a halide (e.g., chlorine, bromine) or a sulfonate ester (e.g., tosylate, mesylate).

For instance, 2-(chloromethyl)-1,4-dioxane (B1265756) can be reacted directly with ethylamine. In this SN2 reaction, the nitrogen atom of ethylamine acts as the nucleophile, displacing the chloride ion to form the target compound. A significant challenge in this method is the potential for over-alkylation. masterorganicchemistry.com The primary product, this compound, is itself a nucleophile and can react with another molecule of 2-(chloromethyl)-1,4-dioxane to form a tertiary amine. To mitigate this, a large excess of ethylamine is often used to favor the formation of the desired secondary amine. masterorganicchemistry.com

A related synthesis for an analogue involves the reaction of (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester with methylamine (B109427) in a high-pressure autoclave to yield the corresponding N-methyl derivative, demonstrating the viability of sulfonate esters as leaving groups in this context. google.com

Acylation-reduction provides a more controlled, multi-step alternative to direct alkylation. In this sequence, an amine is first acylated to form a stable amide, which is then reduced. For example, 1,4-dioxane-2-carboxylic acid could be converted to its acid chloride and reacted with ethylamine to form N-ethyl-1,4-dioxane-2-carboxamide. Subsequent reduction of the amide carbonyl group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would furnish the target secondary amine. This route avoids the issue of over-alkylation inherent in direct alkylation strategies.

Instead of starting with a pre-formed dioxane ring, the synthesis can be designed to construct the heterocycle as a key step. The 1,4-dioxane (B91453) ring is commonly formed via the acid-catalyzed dehydration and cyclization of diethylene glycol or related diol precursors. google.comyoutube.com For substituted dioxanes, an intramolecular Williamson ether synthesis is a classic and effective strategy.

In a synthesis targeting the this compound core, one could envision a precursor such as N-ethyl-N-(2,3-dihydroxypropyl)aminoethanol. An acid-catalyzed double dehydration and cyclization of this precursor could, in principle, lead to the formation of the dioxane ring.

Another powerful method involves the cyclodimerization of epoxides. For example, epichlorohydrin (B41342) can undergo cyclodimerization to form 2,5-bis(chloromethyl)-1,4-dioxane, a useful precursor for further functionalization. elsevierpure.com A related approach could start from an epoxide already containing the ethylamine side chain, followed by a ring-closing reaction with a diol unit. For example, the ring-opening of an epoxide with ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diol, is a known method for preparing substituted 1,4-dioxanes. enamine.netepa.gov

Synthesis of Key Precursors and Intermediates

The success of the aforementioned strategies relies heavily on the availability of suitably functionalized precursors for both the dioxane and ethylamine components.

Several key 1,4-dioxane intermediates are central to the synthesis of the target molecule.

| Precursor | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| 2-(Hydroxymethyl)-1,4-dioxane | Derived from the protection of glycerol, also known as 1,2-Ethylideneglycerol. | Glycerol, Acetaldehyde/Paraldehyde | lookchem.com |

| 1,4-Dioxane-2-carbaldehyde | Oxidation of 2-(Hydroxymethyl)-1,4-dioxane. | 2-(Hydroxymethyl)-1,4-dioxane, Oxidizing agent (e.g., PCC, Swern oxidation) | Standard organic chemistry transformation |

| 2-(Chloromethyl)-1,4-dioxane | Chlorination of 2-(Hydroxymethyl)-1,4-dioxane. | 2-(Hydroxymethyl)-1,4-dioxane, Chlorinating agent (e.g., SOCl₂, PCl₅) | hit2lead.com |

| 2,5-Bis(chloromethyl)-1,4-dioxane | ZIF-8 catalyzed cyclodimerization of epichlorohydrin. | Epichlorohydrin | elsevierpure.com |

The preparation of these building blocks is well-established. For instance, 2-(hydroxymethyl)-1,4-dioxane is also known as 1,2-ethylideneglycerol and can be synthesized from glycerol. lookchem.com This primary alcohol can then be oxidized to the corresponding aldehyde, 1,4-dioxane-2-carbaldehyde, using standard oxidation protocols. Alternatively, it can be converted to 2-(chloromethyl)-1,4-dioxane via treatment with a chlorinating agent like thionyl chloride. hit2lead.com

Ethylamine is a readily available and inexpensive bulk chemical. For the synthesis of the target compound, it is typically used directly without prior derivatization. However, in more complex syntheses of analogues, it may be necessary to use ethylamine derivatives with protecting groups. For example, if other functional groups in the molecule are sensitive to the reaction conditions used for the C-N bond formation, the ethylamine nitrogen could be temporarily protected as a carbamate (B1207046) (e.g., Boc or Cbz group). After the key coupling step, the protecting group would be removed to reveal the desired secondary amine. Such protection-deprotection strategies are standard practice in organic synthesis to manage reactivity and improve yields. google.com

Stereoselective Synthesis of this compound Enantiomers

The production of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis, where a specific enantiomer is formed directly, or the resolution of a racemic mixture. Asymmetric synthesis often relies on chiral catalysts or chiral starting materials to control the stereochemical outcome of the reaction. Resolution, on the other hand, involves separating a 50:50 mixture of enantiomers into its individual components.

While specific chiral catalysts for the direct synthesis of this compound are not extensively documented in dedicated literature, the principles of asymmetric catalysis can be applied through analogous transformations reported for similar heterocyclic compounds. A viable strategy involves the asymmetric synthesis of a key chiral precursor, which is then converted to the final product.

One potential pathway is the asymmetric synthesis of chiral 2-substituted 1,4-dioxane intermediates. For instance, enantiopure glycidyl (B131873) tosylates can serve as chiral building blocks to construct the dioxane ring system with a defined stereocenter nih.gov. Another approach involves the asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst to create the stereocenter. Furthermore, strategies used for other N-heterocycles, such as the synthesis of enantiomerically enriched piperazines using a combination of a Grignard reagent and a chiral ligand like (-)-sparteine, demonstrate the potential for catalyst-controlled addition reactions to form chiral amine scaffolds researchgate.net.

These catalyst-based methods offer an elegant way to generate enantiopure compounds directly, often with high efficiency and stereoselectivity.

When a racemic mixture of the target compound or its precursor is synthesized, resolution techniques can be employed to separate the enantiomers.

Classical Resolution via Diastereomeric Salt Formation

A well-established method for separating enantiomers is through the formation of diastereomeric salts. This technique has been successfully applied to resolve 2-hydroxymethyl-1,4-dioxane, a direct precursor to the target amine. researchgate.net The process involves the following steps:

Derivatization: The racemic alcohol (2-hydroxymethyl-1,4-dioxane) is reacted with a reagent like phthalic anhydride (B1165640) to form its hydrogen phthalate (B1215562) derivative.

Salt Formation: This acidic derivative is then treated with a chiral amine, such as (R)- or (S)-1-phenylethylamine, which acts as a resolving agent. This reaction creates a mixture of two diastereomeric salts.

Separation: Diastereomers have different physical properties, including solubility. Through selective crystallization from a suitable solvent like methanol or 2-propanol, one of the diastereomeric salts can be precipitated and isolated. researchgate.net

Recovery: The separated salt is then treated to cleave the resolving agent and the derivative group (e.g., via saponification), yielding the enantiomerically pure 2-hydroxymethyl-1,4-dioxane. researchgate.net This enantiopure precursor can then be converted to this compound.

Interactive Table: Classical Resolution of 2-Hydroxymethyl-1,4-dioxane

| Step | Description | Key Reagents | Principle of Separation |

|---|---|---|---|

| 1 | Derivatization of Racemic Alcohol | Phthalic Anhydride | Creates an acidic handle for salt formation. |

| 2 | Formation of Diastereomeric Salts | (R)- or (S)-1-Phenylethylamine | Reaction of a racemic acid with a chiral base forms two different diastereomers. |

| 3 | Selective Crystallization | Methanol or 2-Propanol | Diastereomers exhibit different solubilities, allowing one to crystallize out of solution. |

| 4 | Recovery of Enantiopure Precursor | Base (for saponification) | Hydrolysis of the ester and removal of the chiral amine yields the pure enantiomer. |

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful method for both the analysis of enantiomeric purity and the preparative separation of enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. For example, columns with a stationary phase based on (S)-valine and (R)-1-(α-naphthyl)ethylamine have been used to achieve resolution of enantiomers for related compounds. nih.gov

Modern Synthetic Advancements and Green Chemistry Principles in this compound Production

Modern synthetic chemistry increasingly focuses on developing processes that are not only efficient but also environmentally sustainable. These "green" methodologies aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Biocatalysts: Enzymes can serve as highly efficient and selective catalysts under mild conditions. For instance, laccase enzymes have been used in 1,4-dioxane as a solvent and mediator to catalyze the selective oxidation of related amine structures to their N-oxides, using environmentally benign molecular oxygen as the oxidant. nih.govsemanticscholar.org This highlights the potential for enzymatic transformations in synthesizing or modifying dioxane-containing compounds.

Alternative Energy Sources: Microwave-assisted synthesis and sonochemistry (the use of ultrasound) are modern techniques that can dramatically reduce reaction times from hours to minutes. nih.gov These methods often lead to higher yields and cleaner reactions by providing energy more efficiently than conventional heating. nih.gov

Green Solvents: There is a strong emphasis on replacing hazardous and volatile organic solvents like DMF and chlorinated hydrocarbons with safer alternatives. nih.gov Water is an ideal green solvent, and syntheses of N-substituted amides have been successfully performed in refluxing water using a recoverable copper catalyst. researchgate.net Other greener solvents include alcohols like ethanol. mdpi.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination of an aldehyde (such as dioxan-2-yl-carbaldehyde) with N-ethylamine is a high atom economy reaction that could be a key step in an efficient synthesis of the target molecule. researchgate.net

Interactive Table: Comparison of Synthetic Approaches

| Principle | Conventional Approach | Green Chemistry Approach | Advantage of Green Approach |

|---|---|---|---|

| Catalyst | Stoichiometric reagents or heavy metal catalysts | Biocatalysts (e.g., laccase), recoverable catalysts nih.govresearchgate.net | High selectivity, mild conditions, reduced toxic waste. |

| Solvent | DMF, THF, chlorinated solvents nih.gov | Water, ethanol, or solvent-free conditions researchgate.netmdpi.com | Reduced environmental impact and health hazards. |

| Energy | Conventional heating (oil bath) nih.gov | Microwave irradiation, ultrasound nih.gov | Drastically reduced reaction times, lower energy consumption. |

| Waste | Byproducts from protecting groups and stoichiometric reagents | High atom economy reactions (e.g., reductive amination) | Minimization of chemical waste. |

Chemical Reactivity and Mechanistic Studies of N 1,4 Dioxan 2 Ylmethyl N Ethylamine

Reactions Involving the 1,4-Dioxane (B91453) Ring System (e.g., ring-opening, functionalization)

The 1,4-dioxane ring is a six-membered heterocycle containing two ether linkages. While generally stable, this ring system can undergo cleavage under specific, often acidic, conditions. The presence of the N-ethylamine substituent at the C2 position can influence the regioselectivity of such reactions.

Ring-Opening Reactions: Acid-catalyzed ring-opening of 1,4-dioxane derivatives typically proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack. mdpi.com This process can be initiated by Brønsted or Lewis acids. For N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine, protonation could lead to a carbocation intermediate, which is then attacked by a nucleophile. The reaction pathway is analogous to the ring-opening of other cyclic ethers like oxetanes, which require activation by an acid to facilitate cleavage. researchgate.net The stability of the dioxane ring is comparatively higher than that of smaller rings like oxiranes or oxetanes, thus requiring more forcing conditions for cleavage. researchgate.net

Studies on related 1,4-dioxane systems show that the synthesis of functionalized dioxanes can be achieved through the ring-opening of epoxides with an ethylene (B1197577) glycol salt, followed by cyclization, indicating that the reverse reaction (dioxane ring-opening) is a plausible, albeit challenging, transformation. enamine.netepa.gov The mechanism for the synthesis of 1,4-dioxane from oxirane dimerization over a ZrO2/TiO2 catalyst involves the ring-opening of an oxirane at a Brønsted acid site to form a carbocation, which then reacts with another oxirane molecule. mdpi.com A similar mechanistic principle could be applied to the cleavage of the dioxane ring in this compound.

Functionalization: Direct functionalization of the dioxane ring without cleavage is less common but can be achieved. For instance, certain 1,4-dioxane derivatives can participate in [4+2] cycloaddition reactions to build more complex molecular architectures. nih.gov While this specific reactivity is dependent on the presence of unsaturation within the ring, it highlights the potential for modifying the core heterocyclic structure. Other functionalization strategies could involve C-H activation, though this would likely require specific catalytic systems to achieve selectivity.

Transformations of the N-Ethylamine Moiety (e.g., amine reactions, N-alkylation)

The secondary amine of the N-ethylamine group is a versatile functional handle for a wide range of chemical transformations. Its reactivity is characteristic of typical secondary amines, including nucleophilic additions, substitutions, and oxidations.

N-Alkylation and N-Acylation: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can readily react with alkyl halides or other electrophilic alkylating agents to form tertiary amines. Similarly, reaction with acyl chlorides or anhydrides would yield the corresponding amide. These are standard transformations for secondary amines.

N-Formylation and N-Methylation: The amine can undergo N-formylation or N-methylation using carbon dioxide as a C1 source in the presence of a suitable reducing agent and catalyst. rsc.orgmdpi.com For example, tryptamines have been shown to undergo switchable N-formylation/N-methylation via a deoxygenative dual CO2 conversion process. rsc.org This type of transformation is highly relevant to the N-ethylamine moiety of the target compound.

Amidine Formation: Secondary amines are known to react with sulfonyl azides in 1,4-dioxane as a solvent to produce N-sulfonyl amidines. researchgate.net This reaction demonstrates the nucleophilic character of the amine and its ability to participate in C-N bond-forming reactions.

The table below summarizes potential transformations of the N-ethylamine moiety based on known reactions of secondary amines.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | Amide |

| N-Formylation | CO₂, Reducing Agent (e.g., Phenylsilane), Catalyst | N-Formyl Derivative |

| N-Methylation | CO₂, Reducing Agent (e.g., NaBH₄), Catalyst | N-Methyl Derivative |

| Amidine Synthesis | Sulfonyl azide, Reflux in 1,4-Dioxane | N-Sulfonyl Amidine |

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound, containing both Lewis basic amine and ether sites, allows for various interaction pathways.

Intermolecular Reactions: The amine group can act as a nucleophile in Michael additions (conjugate 1,4-additions) to α,β-unsaturated carbonyl compounds. georgiasouthern.edu This reaction is a fundamental C-N bond-forming strategy. The molecule can also participate in hydrogen bonding, with the N-H group acting as a donor and the nitrogen and oxygen atoms acting as acceptors.

Intramolecular Reactions: Intramolecular reactions could potentially occur if a suitable electrophilic site is introduced into the molecule. For instance, derivatization of the ethyl group to contain a leaving group could lead to cyclization. A relevant example is the intramolecular C–N bond coupling of azetidine-2-carboxamides catalyzed by CuI to form fused heterocyclic ring products. mdpi.com While the dioxane ring is less strained than an azetidine (B1206935) ring, similar metal-catalyzed intramolecular cyclizations could be envisioned with appropriately functionalized derivatives.

Catalytic Roles and Coordination Chemistry of this compound and its Derivatives

The presence of multiple heteroatoms (two oxygens and one nitrogen) makes this compound and its derivatives attractive candidates for applications in catalysis, either as ligands for metal complexes or as organocatalysts.

The nitrogen of the amine and the oxygen atoms of the dioxane ring can act as donor atoms to coordinate with metal centers, forming chelate complexes. Such N,O-ligands are crucial in homogeneous catalysis.

The molecule can potentially act as a bidentate [N,O] or tridentate [N,O,O] ligand. The flexibility of the methyl-amine bridge allows it to form stable five- or six-membered chelate rings with a metal ion, which can enhance the stability and activity of the resulting catalyst. mdpi.com

Late transition metal complexes (e.g., Ni, Pd, Fe, Co) with chelating amine ligands are widely used in olefin polymerization. mdpi.com Variation of the nitrogen coordinating functionalities (e.g., amine vs. imine) and the steric hindrance around the metal center can significantly impact catalyst activity and polymer properties. mdpi.com Similarly, Group 4 metal complexes (Ti, Zr, Hf) with N-ligands are effective catalysts for polymerization and hydrofunctionalization reactions. researchgate.netnih.gov The steric and electronic properties of this compound could be tuned by substitution to optimize its performance as a ligand in these catalytic systems.

The table below outlines potential catalytic applications for metal complexes of this ligand.

| Metal Center | Ligand Type | Potential Catalytic Application |

| Late Transition Metals (Ni, Pd) | [N,O]-Bidentate | Olefin Polymerization, Cross-Coupling Reactions |

| Group 4 Metals (Ti, Zr, Hf) | [N,O,O]-Tridentate | Ethylene (Co)polymerization, Hydroamination |

| Copper (Cu) | Chelating Amine | C-N Bond Coupling Reactions |

The secondary amine moiety is a key functional group in organocatalysis. This compound could function as a nucleophilic catalyst or a Brønsted base. For example, secondary amines are known to catalyze reactions through the formation of enamine or iminium ion intermediates.

Furthermore, in reactions such as the ring-opening polymerization of lactones, amine-based organocatalysts are effective. researchgate.net The aminolysis of polyesters, a reaction where an amine fragments a polymer chain, is another area where this compound could act as a reagent to produce functionalized oligomers. mdpi.com The use of 1,4-dioxane as a solvent in such reactions is common, suggesting the compatibility of the dioxane moiety with these chemical environments. mdpi.com

Design and Synthesis of N 1,4 Dioxan 2 Ylmethyl N Ethylamine Analogues and Derivatives for Chemical Diversification

Systematic Modification of the Dioxane Ring (e.g., substituents, alternative heterocycles)

Systematic modification of the 1,4-dioxane (B91453) ring is a key strategy for diversifying the core scaffold, influencing physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. researchgate.netthieme-connect.com These modifications can be broadly categorized into the introduction of substituents onto the dioxane ring and the replacement of the dioxane moiety with alternative heterocyclic systems.

Substituents on the Dioxane Ring: The synthesis of substituted 1,4-dioxane derivatives can be achieved through various synthetic routes. One common approach begins with readily available epoxides, which undergo ring-opening with a glycol monosodium salt, followed by cyclization to form the functionalized dioxane ring. thieme-connect.comenamine.net This method allows for the preparation of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives. enamine.net For instance, research into muscarinic acetylcholine (B1216132) receptor (mAChR) ligands involved inserting different substituents at various positions of the 1,4-dioxane ring to investigate the influence of steric bulk on receptor affinity. researchgate.net The introduction of a simple methyl group was found to be a favorable modification for affinity, while larger groups like ethyl or phenyl substituents were also explored. researchgate.net Another strategy involves the Diels-Alder cycloaddition reaction using 2,3-dimethylene-1,4-dioxane as a diene to construct functionalized cyclohexene (B86901) rings fused to the dioxane core. rsc.org

Alternative Heterocycles: In drug discovery, replacing a core heterocyclic scaffold, such as 1,4-dioxane, with other ring systems is a common tactic for scaffold hopping. nih.gov This approach aims to identify new isosteres that may improve properties like potency, selectivity, or pharmacokinetics while retaining the key binding interactions of the original molecule. rsc.org The 1,4-dioxane ring is often used in medicinal chemistry, but concerns about its potential metabolic oxidation have led to the exploration of more sustainable and metabolically robust alternatives. acs.org Heterocycles like piperidine, pyrrolidine, or various benzofused systems such as dibenzo enamine.netnih.govdioxines can be considered as replacements. enamine.netresearchgate.net The synthesis of derivatives with alternative heterocycles can lead to compounds with improved solubility and other desirable drug-like properties. researchgate.net For example, 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives have been synthesized and investigated as effective modulators to overcome multidrug resistance. nih.govresearchgate.net

| Modification Strategy | Example Approach | Potential Outcome | Reference |

|---|---|---|---|

| Introduction of Substituents | Alkylation or arylation at C2, C3, C5, or C6 positions. | Altered steric bulk, lipophilicity, and receptor interactions. | researchgate.net |

| Spirocyclization | Fusion of cycloalkane or heterocyclic rings (e.g., piperidine) to the dioxane core. | Increased three-dimensionality and conformational constraint. | thieme-connect.comenamine.net |

| Scaffold Hopping | Replacement of the 1,4-dioxane ring with isosteres like 1,3-dioxolane, piperidine, or tetrahydrofuran. | Improved metabolic stability, solubility, and novelty of intellectual property. | acs.orgnih.govresearchgate.net |

| Benzofusion | Synthesis of dibenzo enamine.netnih.govdioxine or 2,3-dihydrobenzo[b] enamine.netnih.govdioxine analogues. | Creation of rigid, planar structures with altered electronic properties. | nih.govresearchgate.net |

Structural Variation of the N-Ethylamine Side Chain (e.g., different alkyl groups, aryl groups)

Variation of Alkyl Groups: The ethyl group in N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine can be replaced with a variety of other alkyl chains. This can be accomplished through standard synthetic methods such as reductive amination of 1,4-dioxan-2-carbaldehyde with different primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. wikipedia.org Alternatively, N-alkylation of the parent primary amine, N-(1,4-dioxan-2-ylmethyl)amine, can be used. Modifications include varying the length of the alkyl chain (e.g., methyl, propyl, butyl), introducing branching (e.g., isopropyl, isobutyl), or incorporating cyclic alkyl groups (e.g., cyclopropyl, cyclohexyl). Structure-activity relationship (SAR) studies on N-alkyl-5-hydroxypyrimidinone carboxamides have demonstrated that varying the N-alkyl substituent can significantly impact antitubercular activity. nih.gov Generally, the antimicrobial activity of alkyl amines is sensitive to chain length, with optimal activity often found for chains of a specific length. nih.gov

Introduction of Aryl Groups: Incorporating aryl or heteroaryl groups into the side chain introduces opportunities for π-π stacking, hydrophobic, and other specific interactions with biological targets. The 2-phenethylamine motif is a well-established pharmacophore present in numerous biologically active compounds and natural products. nih.govresearchgate.net Analogues can be synthesized where the ethyl group is replaced by a phenethyl group or other arylalkyl moieties. This would position an aromatic ring at a defined distance from the core dioxane scaffold. The synthesis could involve the reaction of (1,4-dioxan-2-yl)methanamine with a suitable aryl-substituted electrophile. Such modifications are common in the development of ligands for various receptors, including adrenergic and dopamine (B1211576) receptors. nih.gov

| Side Chain Variation | Synthetic Method | Rationale for Modification | Reference |

|---|---|---|---|

| N-Methyl, N-Propyl | Reductive amination or N-alkylation | Investigate the effect of alkyl chain length on activity. | nih.govwikipedia.org |

| N-Isopropyl, N-Cyclohexyl | Reductive amination | Introduce steric bulk near the nitrogen atom. | wikipedia.org |

| N-Benzyl, N-Phenethyl | N-alkylation with benzyl/phenethyl halides | Introduce aromatic rings for potential π-stacking interactions. | nih.gov |

| N,N-Dialkyl (e.g., N,N-diethyl) | Alkylation of the secondary amine precursor | Increase lipophilicity and steric hindrance. | researchgate.net |

Hybrid Compounds Integrating the Dioxane-Ethylamine Motif with Other Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. semanticscholar.org This approach can lead to compounds with improved affinity, better selectivity, or a multi-target profile, addressing complex diseases where multiple pathways are involved. nih.govnih.gov The this compound structure can serve as a versatile building block for the creation of such hybrid compounds.

The design of these hybrids involves connecting the dioxane-ethylamine motif to another biologically active scaffold via a suitable linker. researchgate.net The choice of the second scaffold depends on the intended biological target. For instance, extensive research has been conducted on multitarget 1,4-dioxane compounds that combine the dioxane core with other pharmacophores to target dopamine and serotonin (B10506) receptors. nih.gov In one study, a phenoxyethylamine fragment was linked to a 6,6-diphenyl-1,4-dioxane scaffold, resulting in compounds with mixed agonist/antagonist profiles at D2-like and 5-HT1A receptors. nih.gov Similarly, the dioxane-ethylamine motif could be integrated with scaffolds known for other activities, such as coumarin (B35378), which is found in many compounds with interesting biological properties, including anticancer activity. nih.gov The synthesis of such hybrids often relies on robust coupling chemistries to link the two molecular entities. nih.gov

| Integrated Scaffold | Design Rationale | Potential Biological Target | Reference |

|---|---|---|---|

| Phenoxyethylamine | Combine pharmacophores for dopaminergic and serotonergic activity. | Dopamine/Serotonin Receptors | nih.gov |

| Coumarin | Merge the dioxane-ethylamine motif with a scaffold known for diverse biological activities. | Enzymes, Cancer Cell Lines | nih.gov |

| Quinazoline | Integrate with a known kinase inhibitor scaffold. | Aurora Kinases | acs.org |

| Ciprofloxacin | Link to a fluoroquinolone antibiotic to potentially overcome resistance. | Bacterial DNA Gyrase | nih.gov |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, structurally diverse collections of molecules, known as libraries. fiveable.me This high-throughput approach is highly applicable to the this compound scaffold, allowing for the simultaneous exploration of modifications to both the dioxane ring and the N-ethylamine side chain. bohrium.com

The generation of a combinatorial library based on this scaffold would typically involve a multi-step synthetic sequence where different building blocks are introduced at various stages. Solid-phase synthesis is a particularly useful technique, where the initial scaffold is attached to a polymer resin, allowing for the use of excess reagents and simplified purification by simple filtration and washing.

A potential combinatorial approach could start with a resin-bound 1,4-dioxane building block. This could be followed by a "split-and-mix" synthesis strategy. fiveable.me In this method, the resin is split into multiple portions, each is reacted with a different building block (e.g., various substituents for the dioxane ring), and then the portions are recombined. This process is repeated for the subsequent synthetic steps, such as the attachment and diversification of the N-ethylamine side chain (using a library of different amines). This methodology can generate vast libraries of unique compounds in a highly efficient manner. fiveable.menih.gov The resulting library of compounds can then be screened for desired biological activities, accelerating the discovery of lead compounds. bohrium.com

Advanced Chemical Applications of N 1,4 Dioxan 2 Ylmethyl N Ethylamine and Its Derivatives

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine core is a bifunctional building block, offering reactive sites at both the secondary amine and the dioxane moiety for constructing more complex molecular architectures. The amine group provides a nucleophilic center for standard transformations such as alkylation, acylation, and reductive amination, allowing for the facile introduction of various substituents. This versatility is crucial in combinatorial chemistry and the synthesis of compound libraries for drug discovery.

The 1,4-dioxane (B91453) ring, while generally stable, can be functionalized or used as a stereodirecting group. For instance, synthetic strategies can involve the creation of the dioxane ring itself as a key step, which then serves as a rigid scaffold to orient other functional groups. The synthesis of complex heterocyclic systems often relies on such building blocks to introduce specific spatial arrangements and physicochemical properties into the target molecule. nih.govminakem.comenamine.net For example, 2,3-dimethylene-1,4-dioxane, a related structure, is utilized as a stable precursor that can undergo [4+2] cycloaddition reactions with various dienophiles to create functionalized cyclohexene (B86901) derivatives, which are intermediates for biologically important materials. nih.gov This highlights the potential of the dioxane core in Diels-Alder and other cycloaddition reactions for assembling complex polycyclic systems.

Furthermore, the "tert-amino effect," a phenomenon involving intramolecular cyclization facilitated by a tertiary amine, can be exploited in derivatives of this scaffold to synthesize novel spiro-fused and fused heterocyclic compounds. nih.gov This approach allows for the one-pot synthesis of complex quinoline (B57606) and pyrrolo[1,2-a]indole derivatives from simple precursors. nih.gov

Investigation of Ligand-Receptor Interactions in Chemical Biology (Focus on Molecular Recognition and Binding Mechanisms)

Derivatives of the this compound scaffold have proven to be highly effective modulators of various G protein-coupled receptors (GPCRs), including serotonergic, adrenergic, and muscarinic receptors. Research in this area focuses on understanding the molecular basis of their activity to design more potent and selective therapeutic agents.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the interaction of dioxane-amine derivatives with their biological targets. These studies systematically modify the chemical structure to identify key features responsible for binding affinity and functional activity.

For muscarinic acetylcholine (B1216132) receptors (mAChRs), research on 6,6-diphenyl-1,4-dioxane derivatives has shown that the steric bulk of substituents at the 2-position of the dioxane ring plays a critical role in receptor interaction. unica.it The insertion of a small methyl group at this position significantly increased binding affinity for all five muscarinic subtypes (M1-M5). unica.it However, replacing the methyl group with larger ethyl or phenyl substituents led to a marked decrease in affinity, demonstrating a strict steric requirement at the binding site. unica.it

In the context of serotonin (B10506) 5-HT1A receptors, SAR studies on N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine and its analogues revealed that modifying the substituent at the ortho position of the phenoxy moiety can enhance selectivity for the 5-HT1A receptor over α1-adrenoceptors. nih.gov Replacing the methoxy (B1213986) group with a methoxymethylenoxy group resulted in a derivative with the best 5-HT1A selectivity profile and the highest potency, acting as a partial agonist. nih.gov

Table 1: SAR Findings for Dioxane-Amine Derivatives at Muscarinic Receptors Data synthesized from research on 6,6-diphenyl-1,4-dioxane analogues. unica.it

| 2-Position Substituent | Molar Refractivity (MR, cm³/mol) | Effect on mAChR Affinity |

|---|---|---|

| Hydrogen (unsubstituted) | N/A | Baseline affinity |

| Methyl | 6.88 | Marked increase in affinity |

| Ethyl | 11.48 | Significant decrease vs. methyl |

| Phenyl | 25.28 | Marked decrease vs. methyl/ethyl |

To rationalize experimental SAR data and gain insight into the specific interactions between ligands and receptors, computational methods like molecular docking and molecular dynamics (MD) simulations are widely employed.

Docking studies on muscarinic M1 receptor ligands revealed that a 2-methyl substituent on the 1,4-dioxane ring can help stabilize the ligand within the binding pocket. unica.it This stabilization is achieved by promoting favorable interactions between the cationic head of the ligand and the key aspartic acid residue D105 in the third transmembrane domain, a common anchoring point for aminergic GPCR ligands. unica.it

For 5-HT1A and α1d-adrenoceptor ligands, docking studies were performed on homology models of the receptors. nih.gov These computational analyses helped to explain the observed selectivity and affinity data at a molecular level, providing a structural hypothesis for why certain substituents on the phenoxy moiety favor interaction with the 5-HT1A receptor over the α1-adrenoceptor. nih.gov MD simulations can further refine these static models by showing how the ligand and receptor move and adapt to each other over time, offering a more dynamic picture of the binding event and helping to explain differences in ligand efficacy (e.g., agonist vs. antagonist). unica.it

A key goal in medicinal chemistry is the development of ligands that selectively target one receptor subtype to maximize therapeutic effects while minimizing side effects. The dioxane-amine scaffold has been successfully modified to achieve such selectivity.

5-HT1A Receptors: Derivatives have been identified as potent 5-HT1A receptor ligands. nih.gov For example, N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine is a powerful ligand at both 5-HT1A and α1d-adrenoceptors. nih.gov Strategic substitution on the phenoxy ring led to the discovery of analogues with significantly improved selectivity for the 5-HT1A receptor, with the methoxymethylenoxy derivative showing the best profile. nih.gov The design of selective 5-HT1A ligands often incorporates an arylpiperazine moiety, but the dioxane-amine core provides an alternative and effective pharmacophore. mdpi.com

Adrenoceptors: The challenge of achieving selectivity between 5-HT1A receptors and α1-adrenoceptors is a common theme, as their binding sites share some structural similarities. Research has focused on fine-tuning the ligand structure to exploit subtle differences. Modifications that increase 5-HT1A affinity have often been shown to concurrently decrease affinity for α1-adrenoceptors. nih.gov In other studies, derivatives of 1-(2,3-dihydrobenzo nih.govmdma.chdioxin-2-ylmethyl)piperidine have been developed as potent and selective α2-adrenoceptor antagonists, demonstrating the versatility of the benzodioxane core in targeting this receptor class. nih.gov

Muscarinic Receptors: The 1,4-dioxane nucleus is a versatile scaffold for developing ligands that interact with muscarinic acetylcholine receptors (mAChRs). nih.gov By modifying substituents on the dioxane ring, the pharmacological profile can be modulated from agonist to antagonist. researchgate.net For instance, a methyl group at the 6-position of the ring can lead to potent agonism, while bulkier 6,6-diphenyl substitution results in potent antagonists with a preference for the M3 subtype. nih.govresearchgate.net Detailed binding assays have shown that specific stereoisomers and substitution patterns can yield compounds with high affinity for all five muscarinic subtypes (M1-M5). unica.it One intriguing tertiary amine derivative, bearing a 2-methyl group on the 6,6-diphenyl-1,4-dioxane core, exhibited subpicomolar affinity for M1, M3, and M4 subtypes. unica.it

Table 2: Binding Affinities (pKi) of a Dioxane Derivative at Human Muscarinic Receptor Subtypes Data for (±)-2-Methyl-6,6-diphenyl-1,4-dioxane derivative (Compound 9). unica.it

| Receptor Subtype | pKi (High Affinity Site) | pKi (Low Affinity Site) |

|---|---|---|

| hM1 | 12.03 | 8.85 |

| hM2 | 10.33 | 8.44 |

| hM3 | 12.04 | 9.07 |

| hM4 | 11.08 | 8.52 |

| hM5 | 10.02 | 8.35 |

Development of Novel Heterocyclic Systems Incorporating the Dioxane-Amine Core

The dioxane-amine scaffold serves as a valuable starting point for the synthesis of more complex, novel heterocyclic systems. The inherent reactivity of the amine and the structural features of the dioxane ring can be leveraged to construct fused or spirocyclic compounds with potential biological activity.

One synthetic strategy involves using the dioxane moiety as a foundational component for building larger ring systems. For example, researchers have prepared flavones and coumarins that incorporate a 1,4-dioxane ring, inspired by the structure of the natural antihepatotoxic agent silybin. researchgate.net In these syntheses, a catechol precursor is typically reacted with a dihaloethane equivalent to form a benzodioxane ring, which is then elaborated into the final flavonoid or coumarin (B35378) structure. researchgate.net

Another approach utilizes intramolecular cyclization reactions. Derivatives of this compound can be designed to undergo cyclization, where the amine or a group attached to it attacks a reactive site elsewhere in the molecule. This can lead to the formation of new nitrogen-containing heterocycles fused to the dioxane ring. The principles of domino reactions, which involve a cascade of bond-forming events, can be applied to create complex polycyclic structures in a single step from relatively simple dioxane-amine precursors. nih.gov The synthesis of spiro-fused quinolines has been achieved through a one-pot reaction involving Knoevenagel condensation followed by an intramolecular cyclization driven by a tertiary amine, a process known as the "tert-amino effect". nih.gov

Applications in Analytical Chemistry as Sensing or Extraction Agents

While direct applications of this compound as a sensing or extraction agent are not extensively documented in the literature, the constituent functional groups—a secondary amine and a 1,4-dioxane ether—suggest potential utility in these areas.

The 1,4-dioxane moiety itself is a well-known aprotic solvent with the ability to solvate cations. It has been used as an extraction solvent in analytical methods. For instance, a validated method for determining trace amounts of 1,4-dioxane in cosmetic products utilizes solvent extraction prior to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Although used here as the analyte, its properties as a solvent are well-established.

The amine group in the scaffold can act as a binding site for metal ions or as a pH-sensitive center. This functionality is the basis for many chemical sensors. The lone pair of electrons on the nitrogen can coordinate with metal ions, and this interaction can be coupled to a signaling mechanism, such as a change in fluorescence or color. Furthermore, the basicity of the amine means it can be protonated or deprotonated depending on the pH of the medium. If a chromophore or fluorophore were incorporated into the molecule, this pH-dependent change could be used for sensing applications. For example, 1,4-dioxane has been used as a solvent in the synthesis of highly fluorescent nitrogen-doped carbon quantum dots (NCQDs) which have been applied to pH sensing and heavy metal detection. sigmaaldrich.com This demonstrates the compatibility of the dioxane environment with fluorescent sensing systems.

Therefore, this compound and its derivatives could potentially be developed into specialized extraction agents for specific metal ions or as components in chemosensors for detecting pH changes or the presence of analytes that can interact with the amine or ether functionalities.

Lack of Documented Applications in Materials Science for this compound

Despite a comprehensive search of scientific literature and patent databases, there is currently no specific, documented evidence of "this compound" or its direct derivatives being utilized in advanced chemical applications within materials science and polymer chemistry. The requested focus on its "Contribution to Materials Science and Polymer Chemistry" did not yield any detailed research findings or data suitable for inclusion in an article on this topic.

While the broader class of compounds containing dioxane or amine functionalities has established roles in polymer science, the specific molecule "this compound" is not featured in the available literature as a monomer, crosslinking agent, chain extender, or functional additive in the synthesis of polymeric materials. Searches for its application in the development of materials with tailored thermal, mechanical, or optical properties were also unsuccessful.

General concepts within polymer chemistry indicate that bifunctional amines can, in principle, act as reactants in polymerization processes, for example, in the synthesis of polyurethanes or polyamides. However, there are no specific studies or patents that demonstrate this application for "this compound."

Consequently, due to the absence of research data, experimental results, or any form of scientific reporting on the use of this particular compound in materials science and polymer chemistry, it is not possible to provide the detailed, informative, and scientifically accurate content as requested in the article outline.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape

N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine is a secondary amine featuring a 1,4-dioxane (B91453) ring. The current body of scientific literature on this specific compound is limited, with much of the available information derived from studies on structurally related dioxane derivatives and secondary amines. The 1,4-dioxane moiety is a recognized structural component in various biologically active compounds and functional materials. Research on analogous compounds suggests that the presence of the dioxane ring can influence properties such as solubility, metabolic stability, and receptor binding affinity. Amines, particularly secondary and tertiary amines, are pivotal functional groups in a vast array of chemical compounds, including pharmaceuticals, agrochemicals, and materials science. The combination of the dioxane and ethylamine (B1201723) functionalities in one molecule presents a unique scaffold that warrants further investigation.

Identification of Knowledge Gaps and Unexplored Research Areas

The primary knowledge gap is the lack of specific studies on this compound itself. There is a significant opportunity for research in the following areas:

Synthesis and Characterization: While plausible synthetic routes can be proposed based on general organic chemistry principles, detailed studies on optimized synthesis, purification, and comprehensive characterization (including spectroscopic and crystallographic data) are needed.

Pharmacological Profiling: The biological activity of this compound remains largely unexplored. Systematic screening for various pharmacological activities, such as anticancer, antiviral, or central nervous system effects, could reveal potential therapeutic applications.

Toxicological Assessment: A thorough evaluation of the toxicological profile is essential before any potential application can be considered.

Material Science Applications: The potential for this compound to act as a ligand, monomer, or building block in materials science has not been investigated.

Agrochemical Potential: Screening for herbicidal, insecticidal, or fungicidal activity could open avenues for its use in agriculture.

Emerging Trends in Dioxane-Containing Amine Research

Recent research into dioxane-containing amines has focused on several key areas. In medicinal chemistry, there is a growing interest in using the dioxane ring as a bioisostere for other cyclic systems to improve pharmacokinetic properties. For instance, the replacement of a benzene (B151609) ring with a 1,4-dioxane ring in certain drug candidates has been shown to enhance metabolic stability and reduce off-target effects.

Another emerging trend is the use of chiral dioxane derivatives in asymmetric synthesis, either as chiral auxiliaries or as ligands for metal catalysts. The stereochemistry of the dioxane ring can provide a well-defined chiral environment, enabling high levels of stereocontrol in chemical reactions.

Furthermore, the development of novel analytical methods for the detection and quantification of dioxane-containing compounds in environmental and biological samples is an active area of research, driven by the need to monitor potential contaminants.

Potential Impact on Related Fields of Chemical Science

The study of this compound and its derivatives could have a significant impact on several fields of chemical science:

Medicinal Chemistry: The discovery of novel biological activities for this class of compounds could lead to the development of new therapeutic agents. Structure-activity relationship (SAR) studies on its derivatives could provide valuable insights for drug design.

Organic Synthesis: The development of efficient synthetic routes to this compound and related compounds could add to the toolbox of synthetic organic chemists.

Materials Science: If this compound or its derivatives exhibit interesting properties such as fluorescence, liquid crystallinity, or the ability to form stable metal complexes, it could find applications in the development of new functional materials.

Environmental Chemistry: Understanding the environmental fate and potential toxicity of this compound is crucial, contributing to a broader understanding of the environmental impact of dioxane derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine, and how can purity be optimized?

- Methodological Answer : Synthesis of structurally similar amines often involves reductive amination or nucleophilic substitution reactions. For example, derivatives of N-ethylamine with heterocyclic moieties (e.g., 1,4-dioxane) may utilize coupling reactions between ethylamine and functionalized dioxane precursors. Purity optimization requires techniques like column chromatography, recrystallization, or preparative HPLC. Stoichiometric control and inert atmosphere conditions (e.g., nitrogen) minimize side reactions .

Q. How can the structural conformation of this compound be characterized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are critical for confirming backbone structure and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amine, ether). Computational tools (e.g., DFT calculations) can predict stability of conformers, particularly the 1,4-dioxane ring’s chair vs. boat configurations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) of analogous amines (e.g., N,N-diethylacetamide). Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or skin contact. Avoid open flames due to potential flammability. Storage at -20°C in sealed containers under nitrogen is recommended for stability .

Advanced Research Questions

Q. How does the structural flexibility of this compound influence its binding affinity to NMDA or sigma receptors?

- Methodological Answer : Molecular docking studies and competitive binding assays (e.g., radioligand displacement) can quantify receptor affinity. The 1,4-dioxane ring’s oxygen atoms may form hydrogen bonds with receptor pockets, while the ethylamine group could interact with hydrophobic residues. Compare results to structurally related compounds (e.g., 2-(2-phenyl-1,3-dioxan-4-yl)ethylamine derivatives) to identify key pharmacophores .

Q. What experimental strategies resolve contradictions in reported pharmacological effects of N-ethylamine derivatives?

- Methodological Answer : Discrepancies in receptor activity (e.g., sigma receptor antagonism vs. agonism) may arise from assay conditions (e.g., cell type, ligand concentration). Conduct dose-response curves across multiple models (e.g., in vitro HEK293 cells vs. in vivo rodent CPP assays). Validate findings with orthogonal techniques, such as electrophysiology for NMDA receptor modulation .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

- Methodological Answer : Use stopped-flow kinetics to measure inhibition constants (Ki) for enzymes like N-acetyl-β-hexosaminidase (NAHase). Competitive vs. non-competitive inhibition modes can be distinguished via Lineweaver-Burk plots. Compare inhibition potency to urea/thiourea derivatives of 2-aminoethoxyethanol, which share structural motifs .

Q. What computational approaches predict the metabolic fate and toxicity of this compound?

- Methodological Answer : Employ in silico tools like ADMET Predictor™ or SwissADME to simulate cytochrome P450 metabolism and identify potential toxic metabolites (e.g., reactive oxygen species from dioxane ring oxidation). Cross-reference with toxicity databases (e.g., PubChem) for structurally related amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.